(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-3-PHENYLPROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a thiolane ring, a methoxyphenyl group, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-3-PHENYLPROP-2-ENAMIDE typically involves multiple steps, including the formation of the thiolane ring and the attachment of the methoxyphenyl and phenylprop-2-enamide groups. Common reagents used in these reactions include aryl sulfonium salts and potassium thioacid salts . The reaction conditions often involve visible light irradiation to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-3-PHENYLPROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-3-PHENYLPROP-2-ENAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Arginine Analogs: Compounds similar to the side chain of the amino acid arginine, used in biochemical research.
Uniqueness
(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-3-PHENYLPROP-2-ENAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer diverse reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H23NO4S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H23NO4S/c1-26-20-9-5-8-18(14-20)15-22(19-12-13-27(24,25)16-19)21(23)11-10-17-6-3-2-4-7-17/h2-11,14,19H,12-13,15-16H2,1H3/b11-10+ |
InChI Key |
IATFLCWKNTUPQK-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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